molecular formula C8H6N2O B494593 1,5-Naphthyridin-4-ol CAS No. 5423-54-1

1,5-Naphthyridin-4-ol

Cat. No. B494593
CAS RN: 5423-54-1
M. Wt: 146.15g/mol
InChI Key: NSPLFNGUPLZYHV-UHFFFAOYSA-N
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Description

1,5-Naphthyridin-4-ol is a chemical compound with the linear formula C8H6N2O . It is a significant compound in the field of medicinal chemistry due to its wide range of biological activities .


Synthesis Analysis

The synthesis of this compound and its derivatives has been a subject of interest for many years. The published strategies related to the synthesis of 1,5-naphthyridines include reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C8H6N2O . The molecular weight of this compound is 146.15 .


Chemical Reactions Analysis

This compound exhibits reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes . It also shows photoluminescence and electroluminescence properties when used in heteroleptic platinum (II) complexes .


Physical And Chemical Properties Analysis

This compound is a solid substance under normal conditions . Its molecular weight is 146.15 , and its linear formula is C8H6N2O .

Scientific Research Applications

  • 1,5-Naphthyridine derivatives have been synthesized and characterized for opto-electrical properties, demonstrating potential as materials for high-efficiency OLEDs (Organic Light Emitting Diodes) due to their blue fluorescence, electron-transport, and hole-injecting/hole-transport material properties (Wang et al., 2012).

  • Fused 1,5-Naphthyridines have significant applications in synthetic organic chemistry and medicinal chemistry, showing a wide range of biological activities. Their versatility is highlighted by their role as ligands for metal complexes and in various biological and optical applications (Masdeu et al., 2020).

  • The 1,5-Naphthyridine scaffold has been used for regioselective metalations and functionalizations, contributing to the development of OLED materials and potential antibacterial agents (Balkenhohl et al., 2017).

  • 1,5-Naphthyridine derivatives have been studied as possible reversible inhibitors of gastric H+,K+-ATPase, although their inhibitory potency was not high enough for pharmacological interest (Björk et al., 1996).

  • The molecule has been used in the construction of bridging ligands and corresponding Ru(II) complexes, showing potential in inorganic chemistry (Singh & Thummel, 2009).

  • It has applications in asymmetric hydrogenation processes, providing access to chiral 1,5-diaza-cis-decalins, useful in asymmetric synthesis (Zhang et al., 2015).

  • Studies have identified 1,5-Naphthyridine derivatives as potential therapeutic agents in medicinal chemistry due to their varied biological activities (Fuertes et al., 2020).

  • Iridium(III) complexes with 1,5-Naphthyridin-4-ol derivatives have been studied for use in OLEDs, demonstrating high photoluminescence quantum yields and electron mobilities (Lu et al., 2019).

  • Group III metal chelates based on 4-hydroxy-1,5-naphthyridine derivatives have been synthesized for OLED applications, showing deep blue fluorescence, wide band gap energy, and superior thermal stability (Liao et al., 2009).

Safety and Hazards

The safety data sheet for 1,5-Naphthyridin-4-ol indicates that it may cause respiratory irritation, serious eye damage, and skin irritation. It is also harmful if swallowed .

Future Directions

1,5-Naphthyridin-4-ol and its derivatives have significant importance in the field of medicinal chemistry due to their wide range of biological activities . They are also being studied for their photoluminescence and electroluminescence properties, particularly in the context of near-infrared emitters based on this compound-containing heteroleptic platinum (II) complexes . These areas of research suggest promising future directions for the application of this compound.

properties

IUPAC Name

1H-1,5-naphthyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-7-3-5-9-6-2-1-4-10-8(6)7/h1-5H,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSPLFNGUPLZYHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)C=CN2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10901670
Record name 1,5-Naphthyridin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10901670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5423-54-1, 16795-72-5
Record name 5423-54-1
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Record name 1,5-Naphthyridin-4-ol
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Record name 1,5-naphthyridin-4-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 1,5-naphthyridin-4-ol derivatives attractive for use in OLEDs?

A1: this compound derivatives can act as effective ancillary ligands in phosphorescent iridium(III) complexes. These complexes exhibit desirable properties for OLED applications, including:

  • Pure Red Emission: Iridium(III) complexes incorporating this compound derivatives can achieve pure red emissions (626-630 nm), which is crucial for high-quality displays and aligns with the National Television System Committee standards [].
  • High Quantum Yield: The reported complexes show high photoluminescence quantum yields (up to 93.4% in dichloromethane) [], indicating efficient energy conversion and potential for bright OLEDs.
  • Good Electron Mobility: These complexes demonstrate better electron mobility compared to standard materials like tris(8-hydroxyquinoline)aluminum [], which is crucial for efficient charge transport within the OLED device.

Q2: How does the structure of the this compound derivative impact the performance of the iridium(III) complex?

A: Research suggests modifications to the this compound core can fine-tune the photophysical and electrochemical properties of the resulting iridium(III) complexes. For instance, incorporating methyl and phenyl groups at specific positions on the this compound ring influenced the emission wavelength and quantum yield of the complexes []. This highlights the potential for structure-activity relationship (SAR) studies to optimize the performance of these complexes in OLED applications.

Q3: Beyond iridium(III) complexes, are there other potential applications for this compound derivatives in material science?

A: While the provided research focuses on iridium(III) complexes, this compound derivatives have also shown promise as ligands for near-infrared (NIR) emitting platinum(II) complexes [] and lanthanide complexes []. This suggests a broader applicability in the development of luminescent materials for various optoelectronic devices. Further research could explore their potential in areas like:

    Q4: What are the limitations and future research directions for this compound derivatives in OLED applications?

    A4: While promising, further research is needed to fully assess the potential of this compound derivatives in OLEDs. Key areas for investigation include:

    • Synthesis Optimization: Developing efficient and scalable synthetic routes to various this compound derivatives is essential for broader exploration and potential commercialization. One study highlighted the use of fluorine gas for selective fluorination of a this compound derivative, offering a potential avenue for large-scale production [].

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